Quinaprilat HCl

Catalog No.
S8351099
CAS No.
M.F
C23H26N2O5
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinaprilat HCl

Product Name

Quinaprilat HCl

IUPAC Name

2-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)

InChI Key

FLSLEGPOVLMJMN-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Quinaprilat hydrochloride is the active metabolite of quinapril, a medication classified as an angiotensin-converting enzyme (ACE) inhibitor. The chemical structure of quinaprilat hydrochloride is represented by the empirical formula C25H30N2O5HClC_{25}H_{30}N_{2}O_{5}\cdot HCl. It appears as a white to off-white amorphous powder that is freely soluble in aqueous solvents . Quinaprilat plays a crucial role in the treatment of hypertension and congestive heart failure by inhibiting the activity of ACE, thereby reducing the formation of angiotensin II, a potent vasoconstrictor that contributes to increased blood pressure .

The primary chemical reaction involving quinaprilat occurs when quinapril is administered. Upon absorption, quinapril undergoes deesterification, converting into quinaprilat, which then inhibits ACE activity. This reaction is essential for its therapeutic effects, as it leads to decreased angiotensin II levels and increased bradykinin levels, contributing to vasodilation and lower blood pressure .

Quinaprilat exhibits significant biological activity as an ACE inhibitor. Its mechanism involves preventing the conversion of angiotensin I to angiotensin II, thus lowering blood pressure and alleviating symptoms associated with heart failure. Additionally, quinaprilat's ability to enhance bradykinin levels may contribute to its vasodilatory effects, further supporting cardiovascular health . The pharmacokinetics of quinaprilat include a half-life of approximately 2 hours and renal excretion as the primary elimination route .

The synthesis of quinaprilat hydrochloride can be achieved through several methods. One notable method involves the deprotection of quinapril tert-butyl ester using hydrochloric acid in a controlled environment. The process includes:

  • Formation of Quinapril Tert-Butyl Ester: Quinapril is initially synthesized as a tert-butyl ester.
  • Deprotection Reaction: The tert-butyl group is removed by reacting with anhydrous hydrogen chloride in a solvent mixture (e.g., acetic acid) at low temperatures (0°C to 5°C).
  • Crystallization: Post-reaction, the solution is cooled to precipitate crystalline acetone solvate of quinapril hydrochloride, which can be further purified through recrystallization techniques .

Quinaprilat hydrochloride is primarily used in clinical settings for managing hypertension and heart failure. Its role as an ACE inhibitor makes it effective in reducing cardiovascular risks associated with high blood pressure and improving patient outcomes in heart failure management . Additionally, it may be used in combination therapies, such as with thiazide diuretics, to enhance antihypertensive effects .

Research indicates that quinaprilat interacts with various pharmacological agents due to its mechanism of action on the renin-angiotensin system. Notably:

  • Diuretics: When combined with diuretics like hydrochlorothiazide, quinaprilat enhances blood pressure reduction.
  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Concurrent use may reduce the antihypertensive effect of quinaprilat.
  • Potassium-Sparing Diuretics: Caution is advised due to potential hyperkalemia when used together .

Quinaprilat shares its pharmacological profile with several other ACE inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
EnalaprilC20H28N2O5Prodrug; converted to enalaprilat; longer half-life
LisinoprilC21H31N3O5Not a prodrug; more potent but less lipid-soluble
RamiprilC23H32N2O5Prodrug; longer duration of action
BenazeprilC24H28N2O5Unique dual-action on bradykinin and angiotensin II

Quinaprilat's distinctive feature lies in its rapid conversion from its prodrug form (quinapril) and its unique pharmacokinetic properties that allow for significant renal excretion, making it particularly effective in patients with specific cardiovascular conditions .

XLogP3

0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

410.18417193 g/mol

Monoisotopic Mass

410.18417193 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-02-18

Explore Compound Types